molecular formula C20H20N4O2 B1196026 N-[6-methyl-1-(2-methylpropyl)-3-pyrazolo[3,4-b]quinolinyl]-2-furancarboxamide

N-[6-methyl-1-(2-methylpropyl)-3-pyrazolo[3,4-b]quinolinyl]-2-furancarboxamide

Cat. No. B1196026
M. Wt: 348.4 g/mol
InChI Key: WMVQZIABIMIQEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[6-methyl-1-(2-methylpropyl)-3-pyrazolo[3,4-b]quinolinyl]-2-furancarboxamide is a member of quinolines.

Scientific Research Applications

Synthesis and Structural Analysis

The compound N-[6-methyl-1-(2-methylpropyl)-3-pyrazolo[3,4-b]quinolinyl]-2-furancarboxamide belongs to a class of compounds that are synthesized for various scientific applications. For instance, Munir et al. (2021) discuss the synthesis of N’-(benzylidene)-2-(6-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetohydrazides and their structural interpretation using NMR spectroscopy. This indicates the compound's relevance in the field of organic synthesis and structural chemistry (Munir et al., 2021).

Pharmacological and Biological Activity

The compound and its derivatives have been studied for their potential pharmacological activities. For example, Deady et al. (2003) investigated carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related, for their cytotoxic activity against various cancer cell lines (Deady et al., 2003). Ezzati et al. (2017) report the synthesis of pyrazolo[3,4-b]quinolin-5-one derivatives, highlighting their potential biological and pharmacological activities (Ezzati et al., 2017).

Antimicrobial Agents

Compounds from the pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to N-[6-methyl-1-(2-methylpropyl)-3-pyrazolo[3,4-b]quinolinyl]-2-furancarboxamide, have been explored as antimicrobial agents. Holla et al. (2006) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives and tested them for antibacterial and antifungal activities (Holla et al., 2006).

properties

Product Name

N-[6-methyl-1-(2-methylpropyl)-3-pyrazolo[3,4-b]quinolinyl]-2-furancarboxamide

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-[6-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]furan-2-carboxamide

InChI

InChI=1S/C20H20N4O2/c1-12(2)11-24-19-15(10-14-9-13(3)6-7-16(14)21-19)18(23-24)22-20(25)17-5-4-8-26-17/h4-10,12H,11H2,1-3H3,(H,22,23,25)

InChI Key

WMVQZIABIMIQEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC3=C(N=C2C=C1)N(N=C3NC(=O)C4=CC=CO4)CC(C)C

solubility

1.3 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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